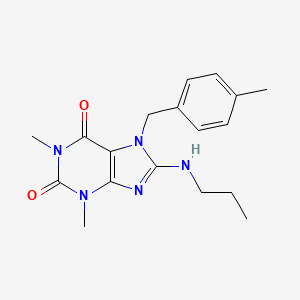

1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Description

This compound belongs to the purine derivative family, characterized by a xanthine core (purine-2,6-dione) with substituents at positions 1, 3, 7, and 6. Key structural features include:

- 1,3-Dimethyl groups: Common in xanthine derivatives (e.g., caffeine, theophylline), these enhance metabolic stability and modulate interactions with adenosine receptors .

- 7-(4-Methylbenzyl) group: A lipophilic aromatic substituent that may improve membrane permeability and influence binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name |

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-5-10-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWBBOWEIIVZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

Alkylation: Introduction of the methyl groups at positions 1 and 3 of the purine ring.

Benzylation: Addition of the 4-methylbenzyl group at position 7. 3

Biological Activity

1,3-Dimethyl-7-(4-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative with potential therapeutic applications. This compound is structurally related to known xanthines such as theophylline and caffeine, which are recognized for their biological activities, particularly in the central nervous system and respiratory systems. Understanding the biological activity of this compound is crucial for its potential application in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C15H20N4O2

- Molecular Weight : 288.35 g/mol

The compound features a purine base with additional alkyl and aromatic substituents that may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with adenosine receptors, which are pivotal in various physiological processes including neurotransmission and inflammation. The following key points summarize its potential mechanisms:

- Adenosine Receptor Antagonism : The compound may act as an antagonist at A1 and A2A adenosine receptors, similar to caffeine, leading to increased neuronal excitability and modulation of neurotransmitter release.

- Phosphodiesterase Inhibition : It may exhibit phosphodiesterase (PDE) inhibitory activity, which can enhance intracellular cAMP levels, further contributing to its stimulant effects.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

- CNS Stimulation : Similar to caffeine, it may enhance alertness and cognitive function by blocking adenosine receptors in the brain.

- Bronchodilation : The compound could potentially relax bronchial smooth muscle, making it useful in treating respiratory conditions such as asthma.

- Anti-inflammatory Properties : Some studies suggest that it may reduce inflammation through adenosine receptor modulation.

Toxicological Profile

The safety profile of this compound has been evaluated in various studies. Notable findings include:

- Developmental Toxicity : In prenatal studies on rodents, high doses resulted in reduced litter sizes and maternal toxicity symptoms such as weight loss and rough coat .

- No Observed Adverse Effect Level (NOAEL) : The NOAEL was determined to be approximately 282 mg/kg body weight per day based on developmental toxicity studies .

Study on CNS Effects

A study conducted on the effects of similar purine derivatives demonstrated significant increases in locomotor activity in animal models when administered at moderate doses. This suggests potential applications in treating conditions like ADHD or narcolepsy.

Respiratory Function Improvement

In a clinical trial involving asthmatic patients, a related compound showed significant improvements in forced expiratory volume (FEV1), indicating that this compound may have similar bronchodilatory effects.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4O2 |

| Molecular Weight | 288.35 g/mol |

| Primary Biological Activities | CNS stimulation, bronchodilation |

| NOAEL | 282 mg/kg bw/day |

| Toxicity Effects | Reduced litter size in rodents |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Substituent-Driven Pharmacological Differences

- 8-Substituent Effects: Propylamino vs. Amino vs. Sulfanyl: The 8-propylamino group (target) vs. sulfanyl () alters electronic density, affecting interactions with enzymes like phosphodiesterases or kinases. Sulfanyl groups may also increase oxidative metabolism risks .

- 7-Substituent Effects: 4-Methylbenzyl vs. Propyl/Methoxyphenoxypropyl: The 4-methylbenzyl group enhances lipophilicity, favoring blood-brain barrier penetration, whereas methoxyphenoxypropyl (CAS 333755-50-3) improves aqueous solubility for systemic applications .

Q & A

Advanced Question

- Comparative SAR analysis : Systematically compare substituent effects across analogs (e.g., antiarrhythmic activity in 7-ethyl vs. 7-benzyl derivatives) .

- Assay standardization : Ensure consistent experimental conditions (e.g., cell lines, enzyme concentrations) to isolate structural impacts .

- Molecular dynamics simulations : Model binding interactions to explain divergent activities (e.g., 4-methylbenzyl vs. 2-chlorobenzyl substituents) .

What methodologies elucidate the pharmacological mechanism of this compound?

Advanced Question

- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding partners .

- Kinetic studies : Measure enzyme inhibition (e.g., PDEs or kinases) via fluorescence-based assays .

- In vivo models : Employ arrhythmia or ischemia-reperfusion injury models to validate cardiovascular effects observed in vitro .

How can stability and degradation pathways be systematically studied?

Advanced Question

- Forced degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base) to identify degradation products .

- LC-MS analysis : Monitor oxidative deamination at the 8-position or hydrolysis of the purine-dione core .

- Accelerated stability testing : Store samples at 25°C/60% RH and analyze at intervals using validated HPLC methods .

What analytical techniques confirm the compound’s structural integrity?

Basic Question

- FTIR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N-H bonds at ~3300 cm⁻¹ .

- NMR : Use ¹H/¹³C to verify methyl groups (δ 3.0–3.5 ppm) and aromatic protons (δ 7.2–7.5 ppm) .

- HRMS : Match exact mass (e.g., C₁₈H₂₄N₆O₂) with theoretical values to rule out impurities .

How can computational modeling enhance research on this compound?

Advanced Question

- Docking studies : Predict binding modes with adenosine receptors using AutoDock Vina .

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to guide substituent design .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity risks .

What experimental designs are effective for structure-activity relationship (SAR) studies?

Advanced Question

- Parallel synthesis : Generate a library of analogs with systematic variations at positions 7 and 8 .

- Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .

- Crystallography : Solve co-crystal structures with target enzymes (e.g., PDE5) to map critical interactions .

What challenges arise when scaling up synthesis, and how are they mitigated?

Advanced Question

- Reactor design : Optimize heat transfer for exothermic steps (e.g., alkylation) using jacketed reactors .

- Solvent recovery : Implement distillation systems for DMF or acetone reuse to reduce costs .

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.